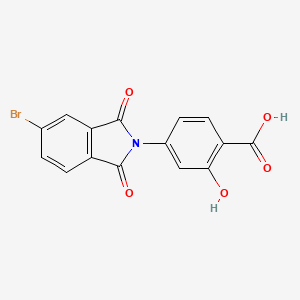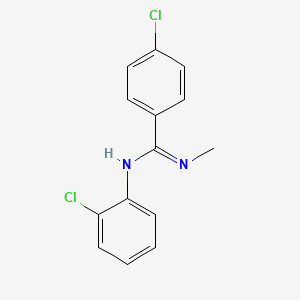![molecular formula C26H16FNO2 B12482545 3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B12482545.png)
3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(4-FLUOROPHENYL)-9-OXA-13-AZAPENTACYCLO[12800(2),(1)(1)0(3),?0(1)?,(2)(2)]DOCOSA-1(14),2(11),3,5,7,15,17,19,21-NONAEN-10-ONE is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(4-FLUOROPHENYL)-9-OXA-13-AZAPENTACYCLO[12.8.0.0(2),(1)(1).0(3),?.0(1)?,(2)(2)]DOCOSA-1(14),2(11),3,5,7,15,17,19,21-NONAEN-10-ONE involves multiple steps, typically starting with the preparation of the core pentacyclic structure. This is followed by the introduction of the 4-fluorophenyl group and other functional groups under specific reaction conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
12-(4-FLUOROPHENYL)-9-OXA-13-AZAPENTACYCLO[12.8.0.0(2),(1)(1).0(3),?.0(1)?,(2)(2)]DOCOSA-1(14),2(11),3,5,7,15,17,19,21-NONAEN-10-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pentacyclic structure.
Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the compound.
Scientific Research Applications
12-(4-FLUOROPHENYL)-9-OXA-13-AZAPENTACYCLO[12.8.0.0(2),(1)(1).0(3),?.0(1)?,(2)(2)]DOCOSA-1(14),2(11),3,5,7,15,17,19,21-NONAEN-10-ONE has several scientific research applications:
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 12-(4-FLUOROPHENYL)-9-OXA-13-AZAPENTACYCLO[12.8.0.0(2),(1)(1).0(3),?.0(1)?,(2)(2)]DOCOSA-1(14),2(11),3,5,7,15,17,19,21-NONAEN-10-ONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Extended Flavonoids: These compounds share a similar pentacyclic structure and are known for their biological activities.
Coumarins: Another class of compounds with structural similarities and diverse applications.
Uniqueness
12-(4-FLUOROPHENYL)-9-OXA-13-AZAPENTACYCLO[12.8.0.0(2),(1)(1).0(3),?.0(1)?,(2)(2)]DOCOSA-1(14),2(11),3,5,7,15,17,19,21-NONAEN-10-ONE is unique due to its specific functional groups and the presence of the fluorophenyl moiety, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C26H16FNO2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
12-(4-fluorophenyl)-9-oxa-13-azapentacyclo[12.8.0.02,11.03,8.017,22]docosa-1(14),2(11),3,5,7,15,17,19,21-nonaen-10-one |
InChI |
InChI=1S/C26H16FNO2/c27-17-12-9-16(10-13-17)25-24-23(19-7-3-4-8-21(19)30-26(24)29)22-18-6-2-1-5-15(18)11-14-20(22)28-25/h1-14,25,28H |
InChI Key |
TUPUYYVUCAIOEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C(N3)C5=CC=C(C=C5)F)C(=O)OC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(Z)-(2-hydroxy-3-methylphenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B12482470.png)
![N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide](/img/structure/B12482481.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12482488.png)
![Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B12482492.png)
![ethyl 4-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate](/img/structure/B12482493.png)

![N-(2,4-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B12482523.png)
![Propyl 5-{[(3-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12482524.png)
![N-[4-methoxy-3-(morpholin-4-ylmethyl)benzyl]cyclohexanamine](/img/structure/B12482538.png)
![Propyl 5-{[(2-methoxy-3-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12482544.png)
![N-{4-[(1E)-3,3-Diethyltriaz-1-EN-1-YL]benzenesulfonyl}acetamide](/img/structure/B12482549.png)
![Methyl 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12482552.png)

